6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. This is followed by cyclization with appropriate reagents to form the pyrimidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluoromethyl-pyrimidine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-fluorophenyl derivatives: Compounds like 2-fluorophenylamine and 2-fluorophenylacetic acid share structural similarities.
Pyrimidine derivatives: Compounds such as 2-methylpyrimidine and 4-aminopyrimidine are structurally related.
Uniqueness
6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTPBYJWBRCEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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